molecular formula C15H27N B14509262 3-Methyl-2-pentylnon-2-enenitrile CAS No. 63967-53-3

3-Methyl-2-pentylnon-2-enenitrile

Cat. No.: B14509262
CAS No.: 63967-53-3
M. Wt: 221.38 g/mol
InChI Key: QPPWDSCAUZLLCS-UHFFFAOYSA-N
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Description

3-Methyl-2-pentylnon-2-enenitrile is a high-purity, unsaturated aliphatic nitrile offered for research and development purposes. This compound is characterized by its nitrile group and a branched hydrocarbon chain featuring a double bond, a structure that suggests its potential utility in specialized organic synthesis as a chemical intermediate . Similar nitrile compounds are frequently employed in the preparation of polymers, elastomers, and plastics, indicating that this nitrile could serve as a monomer or building block for novel materials . Its structure also implies potential use in the development of flavors or fragrances, as some nitriles and unsaturated ketones are known to contribute to these applications . The mechanism of action for such compounds in research settings often involves reactions at the electron-deficient nitrile carbon or participation of the double bond in polymerization or addition reactions . Researchers are advised to handle this product with appropriate safety precautions. 3-Methyl-2-pentylnon-2-enenitrile is provided For Research Use Only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

63967-53-3

Molecular Formula

C15H27N

Molecular Weight

221.38 g/mol

IUPAC Name

3-methyl-2-pentylnon-2-enenitrile

InChI

InChI=1S/C15H27N/c1-4-6-8-10-11-14(3)15(13-16)12-9-7-5-2/h4-12H2,1-3H3

InChI Key

QPPWDSCAUZLLCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C(CCCCC)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-pentylnon-2-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of 3-Methyl-2-pentylnon-2-enenitrile typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-pentylnon-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

    Substitution: Grignard reagents.

Major Products

    Hydrolysis: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Ketones.

Mechanism of Action

The mechanism of action of 3-Methyl-2-pentylnon-2-enenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, and the compound’s structure allows it to interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Methyl-2-pentylnon-2-enenitrile with nitriles documented in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
3-Methyl-2-pentylnon-2-enenitrile C₁₅H₂₅N ~219.37 (calculated) 2-pentyl, 3-methyl, non-2-ene Nitrile, alkene Organic synthesis, surfactants
Pent-3-enenitrile C₅H₇N 81.12 Unsaturated C5 chain Nitrile, alkene Solvents, intermediates
3-Amino-2-methyl-3-phenylacrylonitrile C₁₀H₁₀N₂ 158.21 Amino, methyl, phenyl Nitrile, amine, alkene Pharmaceuticals, agrochemicals
3-(((3-Methylbutan-2-yl)amino)methyl)benzonitrile C₁₃H₁₈N₂ 202.30 Branched amino, benzonitrile core Nitrile, amine Drug intermediates
(2E)-2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile C₁₈H₂₁N₃O 295.38 Indole, oxo, dimethyl Nitrile, ketone, amine Anticancer agents, enzyme inhibitors
Key Observations:
  • Chain Length and Branching : The target compound has a longer hydrocarbon chain (C15) compared to Pent-3-enenitrile (C5), which may increase hydrophobicity and boiling point .
  • Substituent Effects: The phenyl and amino groups in 3-Amino-2-methyl-3-phenylacrylonitrile enhance hydrogen-bonding capacity and electronic interactions, unlike the purely aliphatic substituents in the target compound .
  • Biological Relevance : Compounds with aromatic or heterocyclic moieties (e.g., indole in ) often exhibit pharmacological activity, whereas the target compound’s aliphatic structure suggests industrial or material science applications.

Physicochemical Properties

While experimental data for the target compound is unavailable, trends can be inferred:

  • Solubility: Aliphatic nitriles like Pent-3-enenitrile are moderately polar but less water-soluble than amino- or aryl-substituted analogs .
  • Thermal Stability: Longer aliphatic chains (e.g., non-2-ene in the target) likely increase thermal stability compared to shorter-chain nitriles.

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